3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
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Overview
Description
3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with sulfonamide and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Once the thiophene ring is prepared, it is functionalized with the sulfonamide and carboxamide groups. This can be achieved through a series of reactions, including sulfonation, amination, and acylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent for various diseases, depending on its biological activity.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide depends on its interaction with molecular targets. In a biological context, it may bind to specific proteins or enzymes, modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide and carboxamide derivatives, such as:
- 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(methoxy)phenyl]thiophene-2-carboxamide
- 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(fluoromethoxy)phenyl]thiophene-2-carboxamide
Uniqueness
What sets 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide apart is the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S2/c1-13-3-7-15(8-4-13)25(2)31(27,28)17-11-12-30-18(17)19(26)24-14-5-9-16(10-6-14)29-20(21,22)23/h3-12H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNBUJGJCFAOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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